molecular formula C12H15BrO B13220512 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol

1-(2-Bromophenyl)-3-methylcyclopentan-1-ol

Cat. No.: B13220512
M. Wt: 255.15 g/mol
InChI Key: CIUAYVJAYTUMNL-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclopentanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol typically involves the following steps:

    Cyclopentanone Formation: The brominated phenyl compound is then reacted with cyclopentanone under basic conditions to form the cyclopentanol structure. This step may involve the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent cyclization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium methoxide (NaOMe) for methoxy substitution.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)

Major Products:

    Oxidation: Formation of 1-(2-Bromophenyl)-3-methylcyclopentanone

    Reduction: Formation of 1-(2-Phenyl)-3-methylcyclopentan-1-ol

    Substitution: Formation of 1-(2-Azidophenyl)-3-methylcyclopentan-1-ol or 1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol

Scientific Research Applications

1-(2-Bromophenyl)-3-methylcyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-methylcyclopentan-1-ol: Similar structure with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)-3-methylcyclopentan-1-ol: Similar structure with a fluorine atom instead of bromine.

    1-(2-Iodophenyl)-3-methylcyclopentan-1-ol: Similar structure with an iodine atom instead of bromine.

Uniqueness: 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs

Biological Activity

1-(2-Bromophenyl)-3-methylcyclopentan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a brominated phenyl group and a cyclopentanol moiety, with the molecular formula C12H15BrOC_{12}H_{15}BrO and a molecular weight of approximately 255.15 g/mol. The presence of the bromine atom is crucial as it can influence the compound's reactivity and biological interactions.

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities:

  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against a range of pathogens, making it a candidate for further exploration in antibiotic development.
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key areas of focus include:

  • Nucleophilic Substitution Reactions : The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, which may play a role in its antimicrobial activity.
  • Hydroxyl Group Reactivity : The hydroxyl group contributes to various chemical reactions, potentially enhancing the compound's biological efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-(3-Bromophenyl)-3-methylcyclopentan-1-olC₁₂H₁₅BrOBromine at para position; different steric effects
1-(2-Chlorophenyl)-3-methylcyclopentan-1-olC₁₂H₁₅ClOChlorine instead of bromine; potential differences in reactivity
(1R,2R)-2-bromo-1-methylcyclopentan-1-olC₆H₁₁BrOSmaller cyclic structure; differing biological activity

This table highlights how variations in halogen substituents and structural configurations can lead to distinct biological profiles.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as a lead compound for new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

In vitro tests on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis demonstrated an increase in sub-G1 phase cells, indicating cell death. These findings warrant further investigation into its mechanisms as an anticancer agent.

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-(2-bromophenyl)-3-methylcyclopentan-1-ol

InChI

InChI=1S/C12H15BrO/c1-9-6-7-12(14,8-9)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3

InChI Key

CIUAYVJAYTUMNL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C2=CC=CC=C2Br)O

Origin of Product

United States

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